N-methyl-2-oxo-2-phenylacetamide

Physicochemical characterization Solid-state properties Crystallinity

Analytical QC laboratories validating glycopyrrolate drug substance methods face a critical gap: generic N-alkyl phenylglyoxylamides cannot substitute for the regulatory-specified Impurity 28 without method revalidation risk. N-Methyl-2-oxo-2-phenylacetamide (CAS 83490-71-5) is the sole qualified reference standard for this application. • Regulatory-driven demand: Only this secondary amide matches the exact H-bond donor profile required by compendial HPLC methods. • Crystalline solid (mp 74 °C) enables straightforward recrystallization, unlike higher-melting tertiary analogs. • Batch-specific NMR, HPLC, GC CoA secures data integrity for SAR and impurity profiling studies.

Molecular Formula C9H9NO2
Molecular Weight 163.17 g/mol
CAS No. 83490-71-5
Cat. No. B3156733
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-methyl-2-oxo-2-phenylacetamide
CAS83490-71-5
Molecular FormulaC9H9NO2
Molecular Weight163.17 g/mol
Structural Identifiers
SMILESCNC(=O)C(=O)C1=CC=CC=C1
InChIInChI=1S/C9H9NO2/c1-10-9(12)8(11)7-5-3-2-4-6-7/h2-6H,1H3,(H,10,12)
InChIKeyVQKOLBPBJRMCMR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





N-Methyl-2-oxo-2-phenylacetamide: Compound Overview & Procurement


N-Methyl-2-oxo-2-phenylacetamide (CAS 83490-71-5) is a phenylglyoxylic acid amide derivative featuring an alpha-ketoamide core. This small-molecule building block (C9H9NO2, MW 163.17 g/mol) is employed as a synthetic intermediate in agrochemical and pharmaceutical research and as a qualified reference standard for impurity profiling . Its secondary amide structure distinguishes it from tertiary amide analogs, imparting a hydrogen-bond donor capability that influences both reactivity and solid-state properties.

N-Methyl-2-oxo-2-phenylacetamide: Why Substitution Fails


Closely related N-alkyl-2-oxo-2-phenylacetamides (e.g., N-ethyl, N,N-dimethyl) share the phenylglyoxylamide scaffold but diverge significantly in physical state and hydrogen-bonding capacity . The N-methyl analog is a crystalline solid (mp 74 °C) amenable to straightforward purification, while the N,N-dimethyl analog displays a markedly higher melting range (~135–137 °C) . More critically, the N-methyl amide is the sole member of this family designated as a specified impurity (Impurity 28) in glycopyrrolate drug substance testing, creating a regulatory-driven demand that generic substitution cannot fulfill . These differences in physical form, handling characteristics, and regulatory status mean that replacement with an arbitrary analog without systematic requalification risks process failure and non-compliance.

N-Methyl-2-oxo-2-phenylacetamide vs. Analogs: Key Evidence


Melting Point Comparison with N,N-Dimethyl Analog

N-Methyl-2-oxo-2-phenylacetamide melts at 74 °C , while the N,N-dimethyl analog (CAS 51579-87-4) melts at 135–137 °C . The 61–63 °C lower melting point of the N-methyl compound translates to reduced energy input for melt processing and easier recrystallization purification at ambient temperatures.

Physicochemical characterization Solid-state properties Crystallinity

Hydrogen-Bond Donor: Secondary vs. Tertiary Amides

N-Methyl-2-oxo-2-phenylacetamide possesses one hydrogen-bond donor (HBD = 1) due to its secondary amide –NH, whereas N,N-dimethyl-2-oxo-2-phenylacetamide has HBD = 0 . This structural feature enables intermolecular hydrogen-bond networks that enhance crystallinity and can be exploited for co-crystal design and selective receptor interactions.

Hydrogen bonding Solubility Crystal engineering

Purity and QC: Bidepharm vs. Generic Suppliers

Bidepharm supplies N-Methyl-2-oxo-2-phenylacetamide at a standard purity of 98% and provides batch-specific Certificates of Analysis (COA) including NMR, HPLC, and GC spectra . In contrast, multiple generic vendors list the compound at 95% purity without accompanying spectral documentation . The 3% absolute purity difference, combined with verified analytical characterization, reduces the risk of unidentified impurities compromising downstream synthetic yields or biological assay reproducibility.

Purity Quality control Analytical characterization

Glycopyrrolate Impurity Specification: Unique Regulatory Demand

N-Methyl-2-oxo-2-phenylacetamide is explicitly designated as Glycopyrrolate Impurity 28 in Chinese pharmacopoeial impurity listings and commercial reference standard catalogues . No other N-alkyl-2-oxo-2-phenylacetamide (e.g., N-ethyl, N-butyl) is listed as a specified impurity in the glycopyrrolate monograph. This creates a non-substitutable regulatory requirement for quality control laboratories performing glycopyrrolate drug substance and drug product testing.

Pharmaceutical impurity Reference standard Regulatory compliance

N-Methyl-2-oxo-2-phenylacetamide: Application Scenarios


Glycopyrrolate Impurity Reference Standard

Analytical development and quality control laboratories performing glycopyrrolate drug substance or drug product testing must procure N-methyl-2-oxo-2-phenylacetamide as the qualified reference standard for Impurity 28 . The compound is the sole N-alkyl phenylglyoxylamide specified for this application; substitution with N-ethyl or N,N-dimethyl analogs would invalidate the validated HPLC method and compromise regulatory filing integrity.

Crystalline Intermediate for Agrochemical Synthesis

The well-defined melting point of 74 °C and crystalline nature of N-methyl-2-oxo-2-phenylacetamide enable straightforward purification by recrystallization after synthetic transformations. In contrast, the N,N-dimethyl analog (mp 135–137 °C) requires significantly higher solvent temperatures for dissolution and recrystallization, increasing energy costs and the risk of thermal degradation of sensitive downstream intermediates.

Hydrogen-Bond-Directed Co-Crystal and Solid-State Form Screening

The presence of a single hydrogen-bond donor (secondary amide –NH) in N-methyl-2-oxo-2-phenylacetamide makes it a suitable co-former for crystal engineering studies aimed at modifying the physicochemical properties of active pharmaceutical ingredients (APIs). Tertiary amide analogs (HBD = 0) cannot engage in the same intermolecular hydrogen-bonding motifs, limiting their utility in co-crystal design.

High-Purity Building Block for Medicinal Chemistry SAR

Procurement of the 98% purity grade with batch-specific NMR, HPLC, and GC Certificates of Analysis from Bidepharm minimizes the risk of unidentified impurities skewing structure–activity relationship (SAR) data. The 3% absolute purity advantage over generic 95% suppliers can be critical when synthesizing compound libraries intended for in vivo pharmacological profiling, where even low-level impurities may confound efficacy or toxicity readouts.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

42 linked technical documents
Explore Hub


Quote Request

Request a Quote for N-methyl-2-oxo-2-phenylacetamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.